1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol
Description
1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol is an unsaturated alcohol-ether hybrid compound characterized by a hex-5-en-2-ol backbone substituted with a prop-2-en-1-yl (allyl) ether group at the 1-position.
Properties
CAS No. |
498572-54-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-prop-2-enoxyhex-5-en-2-ol |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-9(10)8-11-7-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
IDPLHYHNCHRQTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(COCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol can be synthesized through the reaction of hex-5-en-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The allyl ether group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Hex-5-en-2-one or hex-5-enoic acid.
Reduction: Hex-5-en-2-ol.
Substitution: Various substituted hexenol derivatives.
Scientific Research Applications
1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol (CAS 498-16-8)
This compound shares a hexenol backbone with 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol but differs in substituent placement and functional groups:
- Key structural differences :
- The allyl group (prop-1-en-2-yl) is attached to the 2-position of the hexene chain instead of the 1-position.
- A methyl group replaces the ether oxygen at the 5-position.
- The hydroxyl group resides at the 1-position rather than the 2-position.
| Property | This compound | 5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol |
|---|---|---|
| Molecular Formula | C₉H₁₄O₂ | C₁₀H₁₆O |
| Functional Groups | Ether, hydroxyl, alkenes | Hydroxyl, alkenes, methyl |
| Reactivity | Likely higher due to ether linkage | Less polar; methyl may hinder reactivity |
| Bioactivity (Inferred) | Potential for hydrogen bonding | Lower polarity may reduce solubility |
Indolyloxy Propanol Derivatives ()
Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol share the alcohol-ether motif but incorporate aromatic indole rings and amino groups. These structures exhibit bioactivity, including α1-/α2-/β1-adrenoceptor binding and antiarrhythmic effects .
- Comparison: Complexity: The indolyloxy derivatives are more structurally complex, with multiple methoxy and aromatic groups. Bioactivity: The hydroxyl and ether groups in this compound may confer milder biological activity compared to the adrenoceptor-targeting indolyloxy analogs. Synthetic Utility: The simpler structure of this compound makes it a more versatile intermediate for further functionalization.
Physicochemical and Reactivity Trends
- Polarity and Solubility : The allyl ether group increases hydrophilicity compared to hydrocarbon analogs, as seen in HEC/AAM-modified黄土 composites, where ether-like additives enhance water stability .
- Thermal Stability : Allyl ethers generally exhibit lower thermal stability than saturated ethers due to conjugated double bonds, a trend observed in polymer chemistry .
- Synthetic Pathways: Similar allyl ether-alcohols are synthesized via nucleophilic substitution or Mitsunobu reactions, as described for indolyloxy propanol derivatives .
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